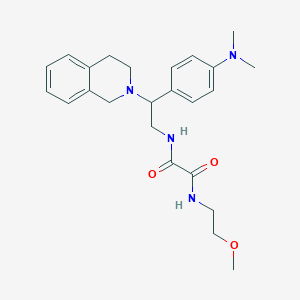

![molecular formula C10H11N3O2 B2962393 methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 949293-92-9](/img/structure/B2962393.png)

methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]pyridine derivatives. Notably, a straightforward route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under mild conditions, using AC-SO3H as a catalyst. This method yields the desired products with moderate to good yields .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Researchers have developed methods for synthesizing novel heterocyclic compounds, including pyrazolo[4,3-c]pyridin-4(5H)-ones, pyridine-pyrazole compounds, and pyrazolopyridine derivatives. These compounds are of interest for their potential applications in medicinal chemistry and material science due to their unique structural properties. For example, the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, highlights the exploration of analogues of biologically significant compounds (Ehler, Robins, & Meyer, 1977).

Metal Complexes and Ligands

Research into CuI complexes with N,N',S,S' scorpionate ligands demonstrates the investigation into metal-organic frameworks and ligand systems. Such studies contribute to the understanding of dimer-monomer equilibria in metal complexes and have implications for catalysis, metal recovery, and the design of functional materials (Gennari et al., 2008).

Antibacterial Activity

The synthesis and evaluation of pyrazolopyridine derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria have been a focus area. These studies aim to develop new antibacterial agents by exploring the structural requirements for activity and improving selectivity and potency (Panda, Karmakar, & Jena, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with various biological activities

Mode of Action

This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The result of a compound’s action is typically observed as a change in cellular function or a therapeutic effect .

Properties

IUPAC Name |

methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVAKKXCRATXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2962314.png)

![(E)-N-[2,3-Bis(trifluoromethyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2962315.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2962319.png)

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962326.png)

![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)